strontium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate
Description
Structure
2D Structure
Properties
CAS No. |
12193-47-4 |
|---|---|
Molecular Formula |
C10H14O4Sr |
Molecular Weight |
285.84 g/mol |
IUPAC Name |
strontium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Sr/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-; |
InChI Key |
UMBFGWVRZIHXCK-OHSCNOFNSA-L |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sr+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |
Other CAS No. |
12193-47-4 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies for Strontium Acetylacetonate Complexes
Traditional Synthetic Pathways
Conventional methods for synthesizing metal acetylacetonates (B15086760), including strontium acetylacetonate (B107027), typically involve direct reactions in solution, focusing on ligand substitution and precipitation from aqueous or non-aqueous media.
Ligand Exchange Reactions and Solvothermal Approaches
The most common traditional synthesis of metal acetylacetonates involves a ligand exchange reaction where a metal salt is treated with acetylacetone (B45752) (acacH). wikipedia.org In this reaction, the proton on the enol tautomer of acetylacetone is displaced by the metal ion. The general equilibrium for a divalent metal ion like strontium (Sr²⁺) is:
Sr²⁺ + 2 acacH ⇌ Sr(acac)₂ + 2 H⁺
To drive the equilibrium toward the formation of the strontium acetylacetonate complex, a base is often added to neutralize the liberated protons. wikipedia.org This method is a straightforward and widely used approach for a variety of metal acetylacetonate complexes.
Solvothermal synthesis, a method where chemical reactions occur in a sealed vessel at temperatures above the solvent's boiling point, is another established route for producing complex oxide materials. rsc.org While often employed for crystallizing materials from metal acetylacetonate precursors, the underlying principles can also apply to the synthesis of the complexes themselves under mild conditions. rsc.orgresearchgate.net This technique allows for precise control over the crystalline phase and morphology of the final product by manipulating parameters such as temperature, pressure, solvent type, and reaction time. sci-hub.box
Co-precipitation Techniques for Strontium Acetylacetonate Synthesis
Co-precipitation is a versatile and widely used technique for synthesizing multi-component inorganic materials from a homogeneous solution. This method involves the simultaneous precipitation of more than one substance from a single solution. Although detailed reports focusing specifically on the co-precipitation of pure strontium acetylacetonate are not prevalent, the method is extensively used for preparing various strontium-containing functional materials, such as strontium lanthanum vanadate (B1173111) and strontium hexaferrite. researchgate.netchapman.eduiaea.org
The general principle involves dissolving salts of the constituent metals in a suitable solvent, followed by the addition of a precipitating agent, which causes the desired compounds to precipitate out of the solution. Key parameters that influence the final product's characteristics include the pH of the solution, reaction temperature, and the rate of addition of the precipitating agent. iaea.org For instance, in the synthesis of strontium lanthanum vanadate nanoparticles, a modified co-precipitation pathway followed by hydrogen reduction has been successfully employed. researchgate.net This demonstrates the technique's utility in producing complex strontium compounds with high dispersion and homogeneous size distribution.
Advanced and Specialized Synthetic Routes
To overcome limitations of traditional methods, such as the formation of oligomeric structures that reduce volatility, advanced synthetic routes have been developed. These methods often employ bulky or specialized ligands and starting materials to produce mononuclear strontium complexes with improved properties for applications like MOCVD. acs.org
Synthesis of Mononuclear Strontium Complexes with Ancillary Polyether and β-Diketonato Ligands
A significant advancement in the synthesis of strontium complexes involves the incorporation of ancillary ligands, such as polyethers, alongside the β-diketonato ligand (acetylacetonate). This approach aims to saturate the metal's coordination sphere, preventing oligomerization and thus enhancing the volatility and stability of the complex. acs.org
Research has demonstrated the synthesis of several strontium β-diketonate complexes, including those with acetylacetonate, through controlled substitution reactions. nih.gov In a typical reaction, a starting strontium complex is reacted with both a polyether ligand and a β-diketone like acetylacetone. nih.gov This results in the formation of mononuclear complexes where the strontium center is coordinated by both acetylacetonate and the polyether ligand. For example, the complex Sr(tmgeH)(acac)₂ was synthesized using this approach, where 'tmgeH' is a polyether alcohol. nih.gov The presence of the ancillary ligand helps to create a stable, monomeric structure. acs.org
The resulting complexes are often characterized using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray crystallography to confirm their mononuclear structure and coordination environment. nih.gov
Application of Strontium Bis(trimethylsilyl)amide in Complex Synthesis
A highly effective precursor for the synthesis of strontium acetylacetonate complexes is strontium bis(trimethylsilyl)amide, often denoted as Sr[N(SiMe₃)₂]₂ or Sr(btsa)₂. acs.orgnih.gov This compound serves as an excellent starting material due to the reactivity of the silylamide group, which facilitates clean substitution reactions with acidic protons, such as the one found on acetylacetone. nih.gov
The synthesis pathway involves a substitution reaction where Sr(btsa)₂ is reacted with acetylacetone (acacH) and, typically, an ancillary ligand like a polyether alcohol. nih.govnih.gov The reaction proceeds via the protonolysis of the Sr-N bond by the acidic proton of the β-diketone. acs.org A specific example is the synthesis of Sr(tmgeH)(acac)₂, which is achieved by reacting an intermediate complex, [Sr(tmge)(btsa)]₂, with acetylacetone. nih.gov
This synthetic strategy offers a high degree of control over the final product, allowing for the systematic incorporation of different β-diketonates and ancillary ligands to fine-tune the complex's properties. acs.org The table below summarizes some of the strontium acetylacetonate and related β-diketonate complexes synthesized using this methodology. nih.gov
| Compound Number | Compound Name | Ancillary Ligand | β-Diketonato Ligand |
| 4 | Sr(tmgeH)(acac)₂ | tmgeH | acac |
| 7 | Sr(todH)(acac)₂ | todH | acac |
| 3 | Sr(tmgeH)(tfac)₂ | tmgeH | tfac |
| 5 | Sr(tmgeH)(tmhd)₂ | tmgeH | tmhd |
| 8 | Sr(todH)(tmhd)₂ | todH | tmhd |
| 9 | Sr(todH)(hfac)₂ | todH | hfac |
Table based on research findings detailing the synthesis of mononuclear strontium complexes. nih.gov
Continuous Flow and Environmentally Benign Synthesis Approaches
Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also safer and more environmentally friendly. Continuous flow chemistry and "green" synthesis represent two such advanced approaches.
Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mit.edu This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to the small volume of reactants at any given time, and the potential for automation and scalability. europa.eu While specific applications to strontium acetylacetonate are not widely documented, the principles of flow chemistry are broadly applicable to the synthesis of fine chemicals and could be adapted to produce metal acetylacetonates with high purity and consistency. nih.gov
Environmentally benign, or "green," synthesis aims to reduce or eliminate the use and generation of hazardous substances. This can be achieved by using safer solvents (like water or ethanol), reducing energy consumption, and employing catalysts that allow for more efficient reactions. researchgate.net An example from a related field is the synthesis of manganese(III) acetylacetonate nanoparticles via a simple route based on the hydrolysis of KMnO₄ followed by a reaction with acetylacetone, which is presented as an environmentally friendly method. researchgate.net Such principles could be applied to the synthesis of strontium acetylacetonate to develop more sustainable production processes.
Sol-Gel Routes for Strontium Acetylacetonate-Derived Materials
The sol-gel process represents a versatile chemical solution deposition method for fabricating a wide range of materials, including complex oxides containing strontium. This technique is predicated on the transition of a system of colloidal particles in a liquid (a "sol") into an integrated network (a "gel"). The use of strontium acetylacetonate, or the in-situ formation of strontium acetylacetonate complexes, plays a crucial role in controlling the reaction kinetics, specifically the hydrolysis and condensation rates of the precursors. This control is paramount for achieving homogeneity at the molecular level, which in turn influences the properties of the final material.
In a typical sol-gel synthesis involving strontium, a strontium precursor and a precursor for the other metallic component (e.g., a titanium alkoxide for strontium titanate) are dissolved in a suitable solvent. Acetylacetone is often introduced as a chelating agent. It reacts with the metal alkoxide, replacing some of the alkoxy groups and forming a more stable complex. This modification reduces the precursor's reactivity towards water, thereby slowing down the hydrolysis and subsequent condensation reactions. This controlled reaction pathway helps to prevent premature precipitation and promotes the formation of a uniform gel network.
The general steps in a sol-gel process for strontium acetylacetonate-derived materials are as follows:
Precursor Solution Preparation: Strontium acetylacetonate (or a strontium salt with acetylacetone added as a chelating agent) and the other metal precursor(s) are dissolved in a common solvent, often an alcohol.
Hydrolysis: Water, sometimes mixed with a catalyst (acid or base), is added to the precursor solution to initiate the hydrolysis of the metal-organic compounds.
Condensation and Gelation: The hydrolyzed species undergo condensation reactions, forming metal-oxygen-metal bonds. This process leads to the formation of a three-dimensional network, resulting in the gel.
Aging: The gel is often aged to allow for further polycondensation and strengthening of the network.
Drying: The solvent is removed from the gel network. This step can be critical as it can lead to cracking if not carefully controlled.
Calcination: The dried gel is heat-treated at elevated temperatures to remove residual organic compounds and to crystallize the desired oxide phase.
The properties of the final material, such as crystallite size, phase purity, and morphology, are highly dependent on several parameters in the sol-gel process.
Detailed Research Findings
Research into the sol-gel synthesis of strontium-containing materials, particularly perovskite oxides like strontium titanate (SrTiO₃), has demonstrated the efficacy of this method in producing fine, homogeneous powders and thin films at lower temperatures compared to conventional solid-state reaction methods. rsc.orgorientjchem.org The use of chelating agents like acetylacetone is instrumental in achieving these outcomes by ensuring a stable precursor solution and controlled gelation.
For instance, in the synthesis of SrTiO₃ nanoparticles, the addition of a chelating agent helps to bring the strontium and titanium ions together at a molecular level, facilitating the formation of the desired perovskite phase at lower calcination temperatures. researchgate.net Studies have shown that perovskite peaks can be observed starting at temperatures as low as 600°C. researchgate.net The calcination temperature significantly influences the crystallite size and phase purity of the resulting material.
The following table summarizes typical experimental parameters and outcomes in the sol-gel synthesis of strontium titanate:
| Strontium Precursor | Titanium Precursor | Chelating Agent/Solvent | Calcination Temperature (°C) | Resulting Phase | Crystallite Size (nm) | Reference |
| Strontium Acetate (B1210297) | Titanium(IV) Isopropoxide | Not specified | > 600 | SrTiO₃, Sr₂TiO₄, Sr₃Ti₂O₇, Sr₄Ti₃O₁₀ | - | rsc.org |
| Strontium Nitrate (B79036) | Titanium Tetrachloride | - | 800 | Single-phase SrTiO₃ (at pH 10) | 10 - 40 | researchgate.net |
| Strontium Chloride | Titanium Isopropoxide | Acetic Acid | 600 | Perovskite peaks observed | - | researchgate.net |
| Strontium Acetate | Titanium Isopropoxide | - | Varied | SrTiO₃ | - | orientjchem.org |
The pH of the solution is another critical parameter that can affect the phase formation of the final product. For example, in a study using strontium nitrate as the precursor, single-phase SrTiO₃ was only obtained at a pH of 10 after calcination at 800°C for 6 hours. researchgate.net At other pH values, impurity phases were present.
Furthermore, the sol-gel method allows for the fabrication of thin films with desirable electrical properties for applications in electronics. researchgate.net The annealing temperature of these films is a key factor in determining their crystal structure and, consequently, their performance. For SrTiO₃ films, annealing temperatures around 650-750°C are often employed to achieve a well-crystallized perovskite phase. researchgate.netmdpi.com
The versatility of the sol-gel route also extends to the synthesis of doped materials, where a dopant precursor can be easily incorporated into the initial solution to modify the properties of the final strontium-containing material.
Structural Elucidation and Coordination Geometry of Strontium Acetylacetonate
Fundamental Chelation Mechanisms of the Acetylacetonate (B107027) Anion to Strontium
The interaction between the strontium cation (Sr²⁺) and the acetylacetonate anion (acac⁻) is a classic example of chelation. The acetylacetonate anion, derived from the deprotonation of acetylacetone (B45752), acts as a bidentate ligand. azom.comwikipedia.org This means it binds to the central strontium ion through two of its atoms simultaneously.
Solid-State Structural Analysis
The precise three-dimensional arrangement of atoms in strontium acetylacetonate and its derivatives is elucidated through solid-state structural analysis, primarily using single-crystal X-ray diffraction.
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. For strontium acetylacetonate derivatives, this technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the data needed to construct a three-dimensional model of the electron density within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. acs.orgnih.gov Studies on various strontium complexes incorporating β-diketonato ligands, such as acetylacetonate, have successfully employed this method to reveal detailed structural information. acs.orgresearchgate.net
Crystallographic data obtained from X-ray diffraction analysis allows for the classification of strontium acetylacetonate derivatives into specific crystal systems and space groups. The crystal system describes the symmetry of the unit cell, the basic repeating block of the crystal. Observed systems for related strontium complexes include triclinic, monoclinic, and orthorhombic. acs.org The space group provides a more detailed description of the symmetry elements within the crystal structure. For instance, various heteroleptic strontium complexes containing β-diketonato ligands have been found to crystallize in space groups such as P1̅, P2₁/c, and Pbca. acs.org
| Compound | Crystal System | Space Group |
|---|---|---|
| [Sr(bdmp)(btsa)]₂·2THF (1) | Triclinic | P1̅ |
| [Sr(bdeamp)(btsa)]₂ (2) | Triclinic | P1̅ |
| [Sr(dadamb)(btsa)]₂ (3) | Orthorhombic | Pbca |
| [Sr(bdeamp)(hfac)]₃ (5) | Monoclinic | P2₁/c |
| [Sr(dadamb)(hfac)]₃ (6) | Triclinic | P1̅ |
| [Sr₃(dadamb)₄(tmhd)₂] (7) | Monoclinic | C2₁/c |
The large ionic radius of the Sr²⁺ ion allows for flexible and high coordination numbers, typically ranging from 6 to 10 in its complexes. alfa-chemistry.com In strontium acetylacetonate derivatives, the coordination environment around the central strontium atom can be described by a coordination polyhedron, a geometric shape defined by the positions of the coordinating atoms. researchgate.net
Analysis of various strontium complexes reveals diverse coordination geometries. For example, some dimeric complexes exhibit five-coordinate strontium centers with distorted square pyramidal geometries, while others show six-coordinate centers with trigonal prismatic structures. acs.orgnih.gov In more complex trimeric structures, seven-coordinate strontium atoms are common, often displaying a distorted capped octahedral geometry. acs.org The specific geometry is influenced by the steric and electronic properties of all the ligands attached to the strontium ion. nih.gov
Due to its large size and tendency to seek higher coordination numbers, strontium often forms multinuclear complexes. alfa-chemistry.com In the case of acetylacetonate and related β-diketonate derivatives, this leads to the formation of dimeric and trimeric structures. acs.orgnih.gov
Influence of Ligand Design on Strontium Complex Stereochemistry
The stereochemistry and coordination geometry of strontium complexes, including those with acetylacetonate (acac) ligands, are profoundly influenced by ligand design. Due to the large ionic radius and high coordination number preference of the strontium ion, simple homoleptic β-diketonate complexes often form oligomeric or polymeric structures with poor volatility. acs.org Consequently, ligand design strategies are crucial for synthesizing stable, mononuclear, or well-defined polynuclear strontium complexes with predictable stereochemistry. These strategies primarily involve modifying the steric and electronic properties of the β-diketonate ligand itself or introducing ancillary, multidentate ligands to create heteroleptic complexes. rsc.orgnih.gov
A key challenge in strontium chemistry is preventing oligomerization. osti.gov The introduction of sterically bulky substituents on the β-diketonate backbone, such as the tert-butyl groups in 2,2,6,6-tetramethylheptane-3,5-dionate (tmhd), is a common tactic to increase steric hindrance around the metal center. nih.gov This approach helps to saturate the coordination sphere of the strontium atom, reducing the tendency for bridging between metal centers and leading to more volatile compounds suitable for applications like chemical vapor deposition. osti.gov
The most versatile approach to controlling stereochemistry is the synthesis of heteroleptic complexes, where the strontium ion is coordinated by both a β-diketonate (like acetylacetonate) and one or more different ancillary ligands. The choice of the ancillary ligand—its denticity, steric bulk, and electronic nature—directly dictates the final structure's nuclearity (monomeric, dimeric, trimeric) and the coordination geometry of the strontium centers. rsc.orgnih.gov
Research has extensively utilized donor-functionalized alkoxide, aminoalkoxide, and polyether ligands to stabilize strontium β-diketonate complexes. rsc.orgnih.gov For instance, the combination of β-diketonates with multidentate aminoalkoxide ligands has been shown to yield a variety of structures. Depending on the specific ligands used, the resulting complexes can be dimeric or trimeric. acs.org In dimeric structures, strontium centers are often connected by bridging alkoxide oxygen atoms, leading to penta-coordinated metal centers with distorted square pyramidal geometries. acs.org In contrast, trimeric complexes can form through a combination of μ₂– and μ₃–O bridges from the alkoxide and β-diketonate ligands, resulting in more stable, seven-coordinated strontium centers with distorted capped octahedral geometries. acs.orgrsc.org
Similarly, ethereal and polyether ligands have been employed to create monomeric and dimeric strontium complexes. nih.govacs.org The number of coordinating oxygen atoms and the flexibility of the ether backbone are critical factors. For example, a strontium ion bonded to two 1,1,1-trifluoropentanedionate (tfac) ligands and one ethereal alcohol ligand can form a monomeric, eight-coordinate complex with a distorted square antiprismatic geometry. acs.org If the β-diketonate is changed to the bulkier tmhd ligand while keeping a similar ancillary ligand, the coordination number can remain eight, but the geometry may shift to a bicapped trigonal prismatic structure. acs.org Further modification to a more electron-withdrawing β-diketonate like 1,1,1,5,5,5-hexafluoropentanedionate (hfac) can increase the coordination number to nine, adopting a tricapped trigonal prismatic geometry. acs.org
These findings demonstrate that a subtle interplay between the steric demands of the β-diketonate, the denticity and flexibility of the ancillary ligand, and electronic effects governs the ultimate stereochemistry of the strontium complex. nih.govmdpi.com By carefully selecting the ligand combination, it is possible to tune the coordination environment of the strontium ion, thereby controlling the molecularity and geometry of the resulting complex.
Table 1: Influence of Ligand Combination on Strontium Complex Structure
This table summarizes how different combinations of β-diketonate and ancillary ligands affect the nuclearity, strontium (Sr) coordination number, and resulting coordination geometry of various strontium complexes.
| β-Diketonate Ligand | Ancillary Ligand | Nuclearity | Sr Coordination No. | Coordination Geometry |
|---|---|---|---|---|
| btsa | bdmp | Dimeric acs.org | 6 acs.org | Trigonal Prismatic acs.org |
| btsa | bdeamp | Dimeric acs.org | 5 acs.org | Distorted Square Pyramidal acs.org |
| hfac | bdeamp | Trimeric acs.org | 7 acs.org | Distorted Capped Octahedral acs.org |
| tfac | tmgeH | Monomeric acs.org | 8 acs.org | Distorted Square Antiprismatic acs.org |
| tmhd | todH | Monomeric acs.org | 8 acs.org | Bicapped Trigonal Prismatic acs.org |
| hfac | todH | Monomeric acs.org | 9 acs.org | Tricapped Trigonal Prismatic acs.org |
Thermal Behavior and Decomposition Mechanisms of Strontium Acetylacetonate Precursors
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal behavior of materials. libretexts.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. libretexts.org
While specific, detailed TGA/DTA studies on strontium acetylacetonate (B107027) are not extensively reported, its thermal behavior can be inferred from analogous alkaline earth metal acetylacetonates (B15086760), such as calcium bis(acetylacetonate) n-hydrate. srce.hr The analysis typically reveals a multi-stage decomposition process.
The thermal analysis of strontium acetylacetonate hydrate (B1144303) is expected to show several distinct thermal events upon heating.
Desolvation: For the hydrated form of strontium acetylacetonate, the first mass loss event, typically occurring at temperatures between 50°C and 175°C, corresponds to the removal of water molecules. srce.hr This process consists of the release of physically adsorbed water at lower temperatures, followed by the removal of coordinated water molecules at slightly higher temperatures, which is an endothermic process observed in DTA. srce.hr
Sublimation: Metal acetylacetonates are known for their volatility, a property that is exploited in CVD applications. srce.hr Sublimation is an endothermic phase change that can be observed in TGA as a mass loss without chemical decomposition. rice.edu This process often occurs concurrently with the initial stages of decomposition, making it challenging to isolate.
Decomposition Onset: Following desolvation, the anhydrous strontium acetylacetonate remains stable up to a certain temperature, after which the decomposition of the acetylacetonate ligand begins. For the analogous calcium acetylacetonate, this onset occurs at approximately 175°C. srce.hr The decomposition itself is a complex, multi-step process characterized by significant mass loss and distinct peaks in the DTA curve, indicating a series of exothermic and endothermic reactions. srce.hr
Table 1: Expected Thermal Events in the Decomposition of Strontium Acetylacetonate Hydrate Data inferred from analogous compounds like Calcium Acetylacetonate n-hydrate. srce.hr
| Thermal Event | Approximate Temperature Range (°C) | Technique | Observation |
| Desolvation (Adsorbed H₂O) | 45 - 105 | TGA/DTA | Mass loss, endothermic peak |
| Desolvation (Coordinated H₂O) | 105 - 175 | TGA/DTA | Mass loss, endothermic peak |
| Onset of Ligand Decomposition | > 175 | TGA/DTA | Significant mass loss begins, multiple exothermic/endothermic peaks |
| Carbonate Formation | 300 - 600 | TGA/DTA | Plateauing mass loss, formation of stable intermediate |
| Carbonate Decomposition | > 800 | TGA/DTA | Further mass loss, formation of final oxide residue |
TGA allows for the precise measurement of mass loss during each stage of decomposition, enabling the identification of intermediate and final products.
The decomposition of strontium acetylacetonate is expected to proceed via the formation of strontium carbonate (SrCO₃) as a stable intermediate, which then decomposes to strontium oxide (SrO) at higher temperatures. researchgate.netscispace.comresearchgate.net This is consistent with the thermal decomposition pathways of other strontium salts like the acetate (B1210297) and oxalate. researchgate.netresearchgate.net
The theoretical mass loss can be calculated for each step:
Dehydration: The mass loss depends on the number of water molecules in the hydrate.
Decomposition to SrCO₃: The organic ligands decompose, leaving behind strontium carbonate. The theoretical residual mass for SrCO₃ from anhydrous Sr(C₅H₇O₂)₂ is approximately 51.7%.
Decomposition to SrO: The strontium carbonate decomposes by releasing carbon dioxide. The final theoretical residual mass for SrO is approximately 36.3%.
Table 2: Theoretical vs. Observed Mass Loss for Analogous Calcium Acetylacetonate Decomposition This table illustrates the typical data obtained from TGA and serves as a model for the expected results for strontium acetylacetonate. srce.hr
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Product |
| Dehydration | 46 - 175 | Variable | ~12.0 | Anhydrous Ca(acac)₂ |
| Ligand Decomposition | 175 - 635 | ~45.6 (to CaCO₃) | ~46.0 | Calcium Carbonate (CaCO₃) |
| Carbonate Decomposition | 635 - 800 | ~18.3 (from CaCO₃) | ~18.0 | Calcium Oxide (CaO) |
| Total | 46 - 800 | ~75.9 (to CaO) | ~76.0 | - |
Elucidation of Decomposition Pathways
The decomposition of the acetylacetonate ligand is a complex process involving the breaking of metal-oxygen and intra-ligand bonds, leading to the formation of various gaseous products and solid-state intermediates.
While a specific pathway for strontium acetylacetonate is not detailed in the literature, studies on other metal acetylacetonates (M(acac)ₓ) reveal common degradation patterns. The decomposition is not a simple fragmentation but a series of reactions. rsc.org The primary gaseous products evolved during the pyrolysis of metal acetylacetonates typically include acetylacetone (B45752), acetone (B3395972), and carbon dioxide. rsc.orgasianpubs.org
A general proposed mechanism involves:
Homolytic cleavage of the metal-oxygen bond, releasing an acetylacetonate radical.
The free ligand radical undergoes further fragmentation.
Common decomposition products from the acetylacetonate ligand include acetone (C₃H₆O) and ketene (B1206846) (C₂H₂O), as well as CO and CO₂. rsc.org
The exact nature and distribution of these gaseous products can be influenced by the metal center, the heating rate, and the atmospheric conditions (inert vs. oxidative). asianpubs.orgresearchgate.net
During the thermal decomposition in the solid state, stable intermediate species are often formed before the final metallic oxide is produced. For strontium acetylacetonate, the pathway likely involves the formation of strontium carbonate.
Studies on analogous compounds like cerium(III) acetylacetonate show the formation of intermediate acetate and carbonate species. semanticscholar.org The decomposition of calcium acetylacetonate proceeds definitively through the formation of calcium carbonate (calcite), which is identifiable by XRD analysis of the residue at intermediate temperatures. srce.hr Therefore, it is highly probable that the pyrolysis of strontium acetylacetonate leads to the formation of strontium carbonate as a key intermediate before its final conversion to strontium oxide at higher temperatures.
The study of reaction kinetics provides quantitative information about the rates and mechanisms of decomposition, including the calculation of activation energy (Ea). bath.ac.uk Isoconversional kinetic analysis methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often applied to TGA data obtained at multiple heating rates to determine the activation energy as a function of the conversion degree (α). nih.govresearchgate.netnih.gov
The variation of activation energy with the degree of conversion can indicate the complexity of the reaction. A constant Ea value across a range of α suggests a single-step reaction mechanism, whereas a variable Ea points to a multi-step process, which is expected for the complex decomposition of an organometallic precursor like strontium acetylacetonate. nih.gov
Precursor Efficacy in Metal Oxide Formation via Controlled Thermal Decomposition
Strontium acetylacetonate [Sr(acac)₂] serves as an effective organometallic precursor for the synthesis of strontium-containing metal oxides through controlled thermal decomposition. Its utility stems from its solubility in organic solvents and its stability compared to other precursors like alkoxides, which can be more expensive and difficult to handle researcher.lifeamericanelements.com. This makes strontium acetylacetonate a viable candidate for various deposition techniques, including chemical vapor deposition (CVD), aimed at producing thin films and nanoparticles americanelements.com.
The controlled thermal decomposition, or pyrolysis, of strontium acetylacetonate involves heating the compound to a specific temperature range in a controlled atmosphere, leading to the breakdown of the acetylacetonate ligands and the formation of a solid strontium oxide or a complex oxide, along with volatile byproducts. This method allows for precise control over the composition and morphology of the resulting oxide materials ub.edu.
Research Findings on Decomposition and Oxide Formation
While detailed studies focusing exclusively on the thermal decomposition mechanism of pure strontium acetylacetonate are not extensively documented in the provided literature, significant insights can be drawn from its application in synthesizing complex oxides and by analogy with other metal acetylacetonates.
One key application is the synthesis of strontium titanate (SrTiO₃) nanoparticles. In a one-step supercritical continuous solvothermal synthesis process, strontium acetylacetonate, used alongside a titanium acetylacetonate precursor, successfully yielded pure SrTiO₃ nanoparticles with crystallite sizes around 20 nm researcher.life. This process highlights the advantage of acetylacetonates in providing a stable and accessible source of strontium for complex oxide formation. The study noted that the resulting nanoparticles were stable up to 800 °C researcher.life.
The general mechanism for the thermal decomposition of metal acetylacetonates involves the breaking of the metal-oxygen bond and the subsequent fragmentation of the acetylacetonate ligand. Studies on other metal acetylacetonates, such as those of aluminum, hafnium, and iron, provide a model for the expected decomposition products of strontium acetylacetonate ub.edursc.orgasianpubs.org. The primary gaseous products identified in the decomposition of similar precursors include acetylacetone, acetone, and carbon dioxide rsc.orgasianpubs.org.
The final solid product depends on the processing temperature and atmosphere. The direct decomposition is expected to yield strontium oxide (SrO). However, in the presence of carbon-containing byproducts and certain atmospheres, an intermediate of strontium carbonate (SrCO₃) may form. Complete conversion of SrCO₃ to SrO requires significantly higher temperatures, with studies showing total decomposition to SrO occurring at 1200°C after 45 minutes researchgate.net.
The table below summarizes the conditions and outcomes of using metal acetylacetonate precursors for metal oxide formation, providing context for the behavior of strontium acetylacetonate.
| Precursor | Decomposition Temperature Range (°C) | Resulting Solid Oxide | Key Gaseous Byproducts | Source |
|---|---|---|---|---|
| Strontium Acetylacetonate & Titanium Acetylacetonate | Up to 800 | Strontium Titanate (SrTiO₃) | Not specified | researcher.life |
| Hafnium(IV) Acetylacetonate | 245 - 250 | Hafnium Dioxide (HfO₂) | Acetylacetone, Acetone | asianpubs.org |
| Aluminum Acetylacetonate | Onset ~290 | Aluminum Oxide (Al₂O₃) | Acetylacetone, Acetone, Carbon Dioxide | rsc.org |
| Iron(III) Acetylacetonate | 200 - 310 | Iron Oxide (Fe₃O₄) | Not specified | ub.edu |
| Ruthenium(III) Acetylacetonate | 150 - 250 | Ruthenium Dioxide (RuO₂) | Not specified | najah.edu |
The efficacy of strontium acetylacetonate as a precursor is further demonstrated in its use for producing complex oxide thin films, such as strontium ruthenate (SrRuO₃), where it can be used in conjunction with other metal-organic precursors nsf.gov. The choice of precursor and the precise control of thermal decomposition parameters are critical in achieving the desired stoichiometry and crystalline phase of the final metal oxide product. For instance, in the synthesis of SrTiO₃, a chemical deficiency in strontium at temperatures above 800 °C can lead to the formation of undesired phases like titanium dioxide (TiO₂) researcher.life.
The following table details specific research findings on the use of strontium acetylacetonate in forming strontium-containing oxides.
| Target Oxide | Synthesis Method | Co-precursor(s) | Processing Temperature | Observations | Source |
|---|---|---|---|---|---|
| Strontium Titanate (SrTiO₃) Nanoparticles | Supercritical Solvothermal Synthesis | Titanium Acetylacetonate | Up to 800 °C | Successfully produced pure, 20 nm SrTiO₃ nanoparticles. Stable up to 800 °C. | researcher.life |
| Strontium Ruthenate (SrRuO₃) Thin Film | Hybrid MBE with low-temperature effusion cell | Ruthenium(III) Acetylacetonate, elemental Strontium | 665 °C | Demonstrates the integration of acetylacetonate precursors in complex oxide film growth. | nsf.gov |
| General Oxide Superconductors | Sintering of hydrolyzates | Y, Ba, Cu Acetylacetonates | Not specified (Sintering) | Patent describes converting metal acetylacetonates to metal oxides for superconductors. | google.com |
Advanced Material Synthesis Utilizing Strontium Acetylacetonate As a Precursor
Chemical Vapor Deposition (CVD) Techniques
Chemical Vapor Deposition encompasses a family of processes where volatile precursors are introduced into a reaction chamber to deposit a thin film on a substrate. The choice of precursor is paramount to controlling the film's properties.
Metal-Organic Chemical Vapor Deposition (MOCVD) for Strontium-Containing Thin Films
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for growing high-quality thin films with precise control over thickness and composition. In the synthesis of strontium-containing materials, such as strontium titanate (SrTiO₃), strontium acetylacetonate (B107027) and other strontium β-diketonate precursors like bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium (Sr(thd)₂) are utilized. acs.orgresearchgate.net These precursors are chosen for their potential volatility, which is a crucial requirement for MOCVD. ascensusspecialties.com
However, the effectiveness of strontium β-diketonates can be hampered by certain challenges. These compounds can be oligomeric in the solid state, which can affect their volatility and transport into the reaction chamber. rsc.org Furthermore, they may have a limited shelf-life and can be prone to undesirable thermal decomposition pathways that lead to the incorporation of carbon impurities into the deposited film. rsc.org Research has shown that the bonds within the diketonate ligand are weaker than the metal-ligand bonds, which can explain the mechanism of carbon contamination. nih.govresearchgate.net To overcome these limitations, modifications to the precursor, such as the use of fluorinated acetylacetonates (B15086760), have been explored to improve thermal stability and volatility. nih.govacs.org
The successful deposition of strontium-containing thin films via MOCVD is highly dependent on the optimization of various process parameters, including precursor temperature, substrate temperature, and the composition of the reactive gases. For instance, in the deposition of barium strontium titanate films, solutions of Sr(thd)₂ have been used in multi-wafer MOCVD reactors. researchgate.net
Table 1: MOCVD Precursors for Strontium-Containing Films and Associated Challenges
| Precursor Type | Common Examples | Advantages | Challenges |
|---|---|---|---|
| Strontium β-diketonates | Strontium acetylacetonate, Sr(thd)₂ | Potential volatility | Low volatility, oligomeric nature, carbon contamination, limited shelf-life |
| Fluorinated Strontium Acetylacetonates | N/A | Improved thermal stability and volatility | Potential for fluorine incorporation |
Atomic Layer Deposition (ALD) of Strontium Oxide and Related Heterostructures
Atomic Layer Deposition (ALD) is a specialized CVD technique that allows for the growth of ultrathin, highly conformal films with atomic-level precision. The process relies on sequential, self-limiting surface reactions. ascensusspecialties.com While ALD is a powerful tool for depositing materials like strontium oxide (SrO) and strontium-containing heterostructures, the choice of precursor is critical.
Strontium β-diketonates, including strontium acetylacetonate and its derivatives like Sr(thd)₂, have been considered for ALD. rsc.org However, they present significant challenges that have limited their widespread use in this technique. These precursors often exhibit low volatility and low reactivity with common co-reactants like water. rsc.org Their tendency to decompose rather than undergo ideal ALD surface reactions can lead to carbon impurities in the resulting films. rsc.org For example, experimental attempts to deposit SrO using Sr(thd)₂ with oxygen, ozone, or water as the oxygen source did not result in film growth, highlighting the difficulties associated with this class of precursors. nih.govresearchgate.net
Theoretical studies, such as those using density functional theory, have been employed to evaluate the suitability of various strontium precursors, including strontium acetylacetonate, for ALD and CVD. nih.govresearchgate.net These studies analyze factors like the energy required to break the metal-ligand bonds to predict reactivity. nih.gov Such calculations have indicated that diketonate precursors have stronger bonds to the metal compared to cyclopentadienyl-based precursors, but weaker bonds within the ligand itself, which contributes to the issue of carbon contamination. nih.govresearchgate.net Consequently, cyclopentadienyl-based strontium precursors are often favored for ALD of strontium-containing films due to their better volatility and reactivity. researchgate.net
Table 2: Comparison of Strontium Precursor Classes for ALD
| Precursor Class | Example | Advantages for ALD | Disadvantages for ALD |
|---|---|---|---|
| β-diketonates | Strontium acetylacetonate, Sr(thd)₂ | Studied theoretically | Low volatility, low reactivity, carbon contamination, potential for decomposition |
| Cyclopentadienyl-based | Sr(PrMe₄Cp)₂ | Higher volatility, better reactivity with water | More complex synthesis |
Atmospheric Pressure Plasma Enhanced Chemical Vapor Deposition (AP-PECVD) of Strontium Titanate Films
Atmospheric Pressure Plasma Enhanced Chemical Vapor Deposition (AP-PECVD) is an attractive method for the rapid and scalable production of thin films at low temperatures and without the need for vacuum systems. acs.orgacs.org In a notable study on the synthesis of strontium titanate (SrTiO₃) films, strontium acetylacetonate (Sr(acac)₂) was one of the precursors evaluated for its impact on the film's properties and performance. acs.org
In this research, a solution containing Sr(acac)₂ and a titanium precursor (titanium isopropoxide, Ti(ipo)) was injected as a fine mist into the post-discharge region of an atmospheric pressure plasma. acs.orgacs.org The substrate was heated to 200 °C to facilitate the crystallization of the SrTiO₃ films. acs.org The study found that while homogeneous thin films could be formed using the Sr(acac)₂/Ti(ipo) solution, the resulting films exhibited a lower degree of crystallinity compared to those produced with other strontium precursors like Sr(dpm)₂ (strontium dipivaloylmethanate). acs.orgacs.org
The average crystallite size for the SrTiO₃ film grown from Sr(acac)₂ was approximately 17.0 nm, which was smaller than the 32.0 nm achieved with Sr(dpm)₂. acs.org This difference in crystallinity was attributed to the thermal decomposition behavior and miscibility of the precursors. acs.org Precursors with closer thermal decomposition profiles and better miscibility led to more homogeneous and crystalline films, which in turn exhibited superior photoelectrochemical performance. acs.org
Table 3: Influence of Strontium Precursor on Crystallite Size in AP-PECVD of SrTiO₃
| Strontium Precursor | Titanium Precursor | Resulting Film Crystallite Size (nm) |
|---|---|---|
| Sr(acac)₂ | Ti(ipo) | 17.0 |
| Sr(ipo) | Ti(ipo) | 19.7 |
| Sr(dpm)₂ | Ti(ipo) | 32.0 |
Solution-Based Deposition Methods
Solution-based deposition methods offer a cost-effective and versatile alternative to vapor-phase techniques for fabricating thin films and nanoparticles. These methods involve the preparation of a precursor solution that is then applied to a substrate or processed to form powders.
Chemical Solution Deposition (CSD) of Perovskite Oxides
Chemical Solution Deposition (CSD) is a broad category of techniques used to produce a wide variety of materials, including perovskite oxides. The process generally involves the synthesis of a precursor solution, its deposition on a substrate (e.g., by spin-coating), and a final heat treatment to form the desired crystalline phase. While specific studies focusing solely on strontium acetylacetonate for a wide range of perovskite oxides are not extensively detailed in the provided search results, the principles of using metal-organic compounds like acetylacetonates are well-established in CSD. These precursors are dissolved in appropriate solvents to create a homogeneous solution, which is then used to deposit the film. The thermal decomposition of the acetylacetonate ligands during the annealing step leaves behind the desired metal oxide.
Spray Pyrolysis for Nanoparticle and Thin Film Fabrication
Spray pyrolysis is a versatile and cost-effective solution-based technique for the synthesis of both thin films and nanoparticles. ustc.edu.cnresearchgate.net The process involves atomizing a precursor solution into fine droplets, which are then directed towards a heated substrate or through a heated zone. ustc.edu.cnijseas.com The high temperature causes the solvent to evaporate and the precursor to decompose, resulting in the formation of the desired material. ijseas.com
Organometallic compounds, including acetylacetonates, are often used as precursors in spray pyrolysis due to their solubility in organic solvents and their ability to decompose cleanly at elevated temperatures. ijseas.com While the direct use of strontium acetylacetonate for the spray pyrolysis of strontium-containing materials is not extensively detailed in the provided search results, the synthesis of materials like strontium titanate (SrTiO₃) has been demonstrated using related precursors such as strontium acetate (B1210297). mdpi.com In one such study, a precursor solution of strontium acetate and titanium (VI) isopropoxide was used to successfully synthesize SrTiO₃ nanoparticles via flame spray pyrolysis. mdpi.com
The properties of the films and nanoparticles produced by spray pyrolysis are highly dependent on various process parameters, including the substrate temperature, the precursor solution concentration, and the droplet size. ustc.edu.cnresearchgate.net The substrate temperature is a particularly critical parameter as it influences the film's morphology, crystallinity, and potential for cracking. ustc.edu.cn The versatility of the technique allows for the synthesis of a wide range of materials, from dense to porous films and powders, by carefully controlling these parameters. ustc.edu.cnresearchgate.net
Table 4: Common Precursors and Solvents in Spray Pyrolysis for Metal Oxides
| Material Synthesized | Precursor(s) | Solvent(s) |
|---|---|---|
| Strontium Titanate | Strontium Acetate, Titanium (VI) Isopropoxide | Acetic Acid, Xylene mdpi.com |
| Strontium Titanate | Strontium Chloride, Titanium Trichloride | Aqueous solution ijseas.com |
| Aluminum Oxide | Aluminum Acetylacetonate | N,N-dimethylformamide mdpi.com |
| Zirconium Oxide | Zirconium Acetylacetonate | N,N-dimethylformamide mdpi.com |
Fabrication of Complex Oxides and Nanomaterials
Strontium acetylacetonate serves as a critical precursor in the synthesis of a variety of advanced materials, particularly complex oxides and nanomaterials. Its utility stems from its solubility in organic solvents and its ability to decompose cleanly at relatively low temperatures, yielding high-purity strontium-containing compounds. This allows for precise stoichiometric control and the formation of homogenous, nano-sized particles with tailored properties.
Synthesis of Lanthanum Strontium Ferrite (B1171679) (La₁₋ₓSrₓFeO₃) and Related Perovskites
The synthesis of Lanthanum Strontium Ferrite (La₁₋ₓSrₓFeO₃), a perovskite material with significant applications in solid oxide fuel cells and catalysis, can be effectively achieved using strontium acetylacetonate in conjunction with other metal acetylacetonates. One common method involves the thermal decomposition of mixed metal acetylacetonate precursors.
In a typical synthesis, mixed metal acetylacetonate precursors are first prepared by co-precipitation. biu.ac.il For instance, to synthesize La₀.₇Sr₀.₃Fe(C₅H₇O₂)₆, sodium acetylacetonate is used as a precipitating agent. biu.ac.il The resulting precursor is then decomposed at a relatively low temperature, around 450°C, to form multi-phased lanthanum strontium ferrite nanoparticles. biu.ac.ildeswater.com A subsequent calcination step at a higher temperature, typically 1000°C for several hours, is necessary to obtain the single-phased perovskite ferrite. biu.ac.ildeswater.com
The stoichiometry of the final product, determined by the initial ratio of the metal acetylacetonate precursors, significantly influences the crystal structure and magnetic properties of the resulting La₁₋ₓSrₓFeO₃ nanoparticles. As the strontium content (x) is varied, the crystal structure can range from orthorhombic to rhombohedral. biu.ac.il This, in turn, affects the magnetic behavior of the material, with studies showing that all compositions exhibit anti-ferromagnetic ordering with a weak ferromagnetic interaction. biu.ac.ildeswater.com
A similar approach is employed for the synthesis of related perovskites like Lanthanum Strontium Cobalt Ferrite (La₀.₈Sr₀.₂CoᵧFe₁₋ᵧO₃). Mixed metal acetylacetonate precursors are synthesized by co-precipitation at approximately 55°C and then thermally decomposed at 450°C, followed by calcination at 1000°C to achieve a single perovskite phase. scu.ac.ir The substitution of iron with cobalt in the perovskite structure has been shown to alter the material's magnetic properties, including an increase in coercive fields with higher cobalt content. scu.ac.ir
Table 1: Synthesis Parameters and Properties of La₁₋ₓSrₓFeO₃ Nanoparticles
| Composition (x) | Precursor Decomposition Temperature (°C) | Calcination Temperature (°C) | Resulting Crystal Structure | Magnetic Property |
|---|---|---|---|---|
| 0.0 | 450 | 1000 | Orthorhombic | Anti-ferromagnetic with weak ferromagnetism |
| 0.2 | 450 | 1000 | Orthorhombic | Anti-ferromagnetic with weak ferromagnetism |
| 0.3 | 450 | 1000 | Mixed Orthorhombic-Rhombohedral | Anti-ferromagnetic with weak ferromagnetism |
| 0.5 | 450 | 1000 | Rhombohedral | Anti-ferromagnetic with weak ferromagnetism |
Preparation of Strontium Titanate (SrTiO₃) Nanoparticles and Nanocuboids
Strontium titanate (SrTiO₃) is another important perovskite material with applications in electronics, catalysis, and photocatalysis. Strontium acetylacetonate is a viable precursor for the synthesis of SrTiO₃ nanoparticles and nanocuboids, often in solvothermal or hydrothermal synthesis methods.
For instance, a solvothermal flow synthesis method utilizes acetylacetonate precursors in a water/ethanol mixture to produce SrTiO₃ nanoparticles. While specific details of this method are emerging, it points to the utility of acetylacetonate complexes in solution-based synthesis routes. In a different approach, the synthesis of one-dimensional SrTiO₃ hollow nanotubes has been achieved through an electrospinning technique where acetylacetone (B45752) acts as a chelating agent for the strontium precursor, which can be strontium acetylacetonate, to form a complex before reacting with the titanium source. acs.orgacs.org
The morphology of the resulting SrTiO₃ can be controlled by the synthesis parameters. For example, microwave-assisted hydrothermal treatment of Sr-Ti-OH mixtures has been shown to produce STO nanocuboids. nih.gov While this study explored various strontium and titanium sources, the principle of controlled hydrolysis and precipitation is central to forming well-defined nanostructures.
Development of Strontium Hexaferrite (SrFe₁₂O₁₉) and Strontium Aluminate Materials
Strontium hexaferrite (SrFe₁₂O₁₉) is a hard magnetic material widely used in permanent magnets. Strontium acetylacetonate can be employed as a precursor in the synthesis of these materials, particularly through methods that require soluble metal sources. A facile sonochemical method has been reported for the synthesis of SrFe₁₂O₁₉ nanoparticles, where iron (III) acetylacetonate was used as the iron precursor. biu.ac.il While this study focused on the iron precursor, the use of strontium acetylacetonate in similar solution-based methods is a logical extension for achieving homogenous mixing at the molecular level. The sonochemical approach, followed by calcination, yields single-phase hexagonal strontium hexaferrite nanoparticles with a mean crystallite size of around 44 nm. biu.ac.il
Strontium aluminate (SrAl₂O₄) materials, known for their phosphorescent properties, can also be synthesized using strontium acetylacetonate. One notable method is ultrasonic spray pyrolysis, where a mixture of strontium acetylacetonate, aluminium acetylacetonate, and a dopant like europium acetylacetonate is pyrolyzed in a reducing atmosphere. This technique is particularly useful for producing non-agglomerated, spherical nanoparticles.
Table 2: Research Findings on Strontium Hexaferrite and Strontium Aluminate Synthesis
| Material | Synthesis Method | Precursors | Key Findings |
|---|---|---|---|
| Strontium Hexaferrite (SrFe₁₂O₁₉) | Sonochemical | Strontium source, Iron (III) acetylacetonate | Formation of single-phase hexagonal nanoparticles with a mean crystallite size of 44 nm. biu.ac.il |
| Strontium Aluminate (SrAl₂O₄) | Ultrasonic Spray Pyrolysis | Strontium acetylacetonate, Aluminium acetylacetonate, Europium acetylacetonate | Produces non-agglomerated, spherical nanoparticles. |
Integration in Hybrid and Composite Material Systems
There is currently limited specific information available in the reviewed scientific literature detailing the direct use of strontium acetylacetonate as a precursor for the integration of strontium-containing nanoparticles into hybrid and composite material systems. While methods exist for creating bio-composites reinforced with strontium titanate nanoparticles, these syntheses often utilize other strontium sources. mdpi.com
Controlled Growth of Carbon Nanostructures
Based on the available scientific literature, there is no direct evidence to suggest that strontium acetylacetonate is used as a catalyst or precursor for the controlled growth of carbon nanostructures such as nanotubes or graphene. The catalysts for such growth are typically based on transition metals like iron, cobalt, and nickel. frontiersin.org
Catalytic Roles and Mechanistic Aspects of Strontium Acetylacetonate in Chemical Transformations
Direct Catalytic Applications of Strontium Acetylacetonate (B107027) Complexes
The exploration of strontium acetylacetonate [Sr(acac)₂] as a direct catalyst in organic synthesis is an emerging field. Metal acetylacetonates (B15086760), in general, are known to participate in various catalytic reactions, leveraging the Lewis acidic nature of the metal center and the electronic properties of the acetylacetonate ligand. researchgate.net However, specific studies detailing the catalytic activity of the strontium complex itself are limited.
Transesterification is a crucial industrial process, notably in the production of polyesters and biodiesel. google.com The reaction typically requires a catalyst to proceed at a practical rate. While various strontium compounds, such as strontium oxide and strontium borates, have been investigated as solid base catalysts for the transesterification of triglycerides in biodiesel production, the direct use of the strontium acetylacetonate complex for this purpose is not well-established in peer-reviewed literature. researchgate.netsciengine.com Patents describing mixed-metal acetylacetonate systems for transesterification have been filed, suggesting a potential catalytic role for such complexes, though these often focus on transition metals like zinc and iron rather than strontium. google.com Further research is required to determine if strontium acetylacetonate can function as an effective homogeneous or heterogeneous catalyst in these transformations, potentially offering mild reaction conditions.
Metal acetylacetonate complexes of various transition metals, including iron, cobalt, and palladium, are known to initiate or catalyze polymerization reactions, such as the ring-opening polymerization (ROP) of cyclic esters or the polymerization of vinyl monomers. nih.govresearchgate.netrsc.org These processes are fundamental to the production of a wide range of plastics and materials. However, the application of strontium acetylacetonate as a direct initiator or catalyst in polymerization is not a prominent area of study based on available research. The catalytic potential of Sr(acac)₂ in this domain remains an open area for investigation, where its specific steric and electronic properties could offer unique control over polymer structure and molecular weight.
Strontium Acetylacetonate as a Precursor for Heterogeneous Catalysts
A more defined and significant role for strontium acetylacetonate is its use as a precursor in the synthesis of complex inorganic materials that function as robust heterogeneous catalysts. Its solubility in organic solvents and controlled decomposition make it an excellent starting material for producing high-purity, nanostructured catalyst supports.
Strontium acetylacetonate is an effective precursor for the synthesis of strontium titanate (SrTiO₃), a perovskite oxide with remarkable thermal stability and unique electronic properties that make it an ideal catalyst support. researchgate.netresearchgate.net Solvothermal flow synthesis methods have been developed that utilize strontium acetylacetonate and a titanium precursor in a water/ethanol mixture to produce SrTiO₃ nanoparticles. researchgate.net This method offers a pathway to creating high-purity nanocrystals at relatively low temperatures compared to traditional solid-state reactions which require calcination at temperatures often exceeding 1200°C. researchgate.netimim.pl
The Pt/SrTiO₃ catalysts, synthesized using precursors like strontium acetylacetonate, have demonstrated significant efficacy in the upcycling of plastic waste through catalytic hydrogenolysis. This process breaks down long polymer chains into smaller, valuable liquid alkanes and oils, offering a chemical recycling solution for challenging polymer waste streams like polyolefins.
Research has shown that Pt nanoparticles supported on strontium titanate nanocuboids (Pt/STO) are highly active for the selective hydrogenolysis of polyolefins under relatively mild conditions (e.g., 300°C and 170 psi H₂). The performance of the catalyst is influenced by various polymer characteristics, as detailed in the tables below.
Table 1: Effect of Polyethylene Microstructure on Hydrogenolysis Yield using a Pt/SrTiO₃ Catalyst. The data shows that the polymer's branch length has a dominant effect on the final product yield.
Table 2: Influence of Polypropylene Tacticity on Hydrogenolysis Product Characteristics over a Pt/SrTiO₃ Catalyst. The stereochemistry of the polymer significantly affects the molecular weight and distribution of the resulting liquid alkane product.
Mechanistic Studies of Strontium Acetylacetonate-Mediated Catalysis
Direct mechanistic studies of reactions catalyzed by strontium acetylacetonate are scarce due to the limited number of known direct applications. However, significant insight can be gained by examining the mechanisms of the heterogeneous catalysts for which it serves as a precursor.
In the context of polyamide hydrogenolysis over ceria-supported platinum-group metals—a system analogous to Pt/SrTiO₃—density functional theory (DFT) computations have been employed to understand reaction pathways. These studies suggest that the identity of the metal nanoparticle (e.g., Ruthenium vs. Platinum) is the primary determinant of selectivity. For instance, Ru nanoparticles have a lower activation energy for carbon-carbon bond cleavage compared to Pt nanoparticles. This intrinsic property of the metal dictates whether the polymer backbone is fully broken down into methane (B114726) or selectively cleaved to yield larger hydrocarbon chains. It is plausible that a similar mechanistic principle applies to the Pt/SrTiO₃ system, where the role of the SrTiO₃ support is to stabilize the Pt nanoparticles and potentially create active sites at the metal-support interface, while the intrinsic electronic structure of platinum governs the specific bond cleavage events during hydrogenolysis.
The mechanism of transesterification on strontium-based solid catalysts, such as strontium oxide, is proposed to involve the deprotonation of the alcohol (e.g., methanol) on the basic surface of the catalyst to form a highly nucleophilic methoxide (B1231860) anion. This anion then attacks the carbonyl carbon of the ester, initiating the transesterification cascade. While this applies to the oxide, it provides a foundational understanding of how strontium-containing materials can activate reactants in catalysis.
Spectroscopic and Advanced Characterization of Strontium Acetylacetonate
Vibrational Spectroscopy for Ligand-Metal Interactions
Vibrational spectroscopy is a powerful tool for probing the interactions between the strontium metal center and the acetylacetonate (B107027) (acac) ligand. By analyzing the vibrational modes of the molecule, researchers can deduce information about the coordination and bonding environment.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in characterizing the chelation of the acetylacetonate ligand to the strontium ion. The spectrum of free acetylacetone (B45752) is known to exhibit characteristic bands corresponding to its keto and enol tautomers. Upon coordination to a metal center like strontium, the acetylacetonate ligand predominantly adopts the enolate form, leading to significant shifts in its vibrational frequencies.
The most informative regions in the FT-IR spectrum of strontium acetylacetonate are where the C=O and C=C stretching vibrations occur. In the free ligand, the enol form shows strong bands typically between 1500 and 1700 cm⁻¹. When the ligand coordinates to the strontium ion, the delocalization of π-electrons within the chelate ring results in a decrease of the C=O bond order and an increase in the C=C bond order. Consequently, the bands associated with these vibrations shift. The ν(C=O) stretching frequency decreases, while the ν(C=C) stretching frequency often increases. These shifts are indicative of the formation of the Sr-O bonds and the establishment of the chelate ring structure. The region below 700 cm⁻¹ is also important as it may contain bands corresponding to the Sr-O stretching vibrations, directly evidencing the metal-ligand bond.
| Vibrational Mode | Typical Wavenumber in Free acac (enol form) (cm⁻¹) | Expected Wavenumber in Strontium Acetylacetonate (cm⁻¹) | Assignment |
| ν(C=O) + ν(C=C) | ~1625 | Lowered frequency (e.g., 1580-1600) | Asymmetric stretch of the chelate ring |
| ν(C=C) + ν(C=O) | ~1525 | Shifted frequency (e.g., 1520-1540) | Symmetric stretch of the chelate ring |
| δ(CH₃) | ~1450 | Minor shift | Methyl group bending |
| ν(C-CH₃) + ν(C=C) | ~1250 | Shifted frequency | C-CH₃ and C=C stretching |
| ν(Sr-O) | N/A | ~400-500 | Strontium-Oxygen stretching vibration |
Note: The exact positions of the absorption bands can vary based on the sample preparation and the physical state of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure and environment of strontium acetylacetonate in solution.
Proton NMR (¹H NMR) for Ligand Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the acetylacetonate ligand and its coordination to strontium. Free acetylacetone in solution exists as a mixture of keto and enol tautomers, which can result in a complex spectrum. However, upon chelation to the strontium ion, the ligand is locked into its symmetric enolate form.
| Proton Environment | Typical Chemical Shift (δ) in Free acac (enol form) (ppm) | Expected Chemical Shift (δ) in Strontium Acetylacetonate (ppm) | Multiplicity | Integration Ratio (per ligand) |
| Methyl (CH₃) | ~1.9 - 2.1 | ~1.8 - 2.0 | Singlet | 6H |
| Methine (CH) | ~5.5 | ~5.3 - 5.6 | Singlet | 1H |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used.
Strontium NMR (⁸⁷Sr NMR) for Local Strontium Environments
Strontium-87 (⁸⁷Sr) NMR spectroscopy is a specialized technique that can directly probe the local environment of the strontium nucleus within the complex. However, its application is challenging due to the inherent properties of the ⁸⁷Sr isotope. huji.ac.il ⁸⁷Sr is a quadrupolar nucleus (spin I = 9/2), has a low natural abundance (7.0%), and a low gyromagnetic ratio, which collectively result in low sensitivity and broad resonance signals. huji.ac.ilchemlin.org
Despite these challenges, ⁸⁷Sr NMR can provide valuable information. The chemical shift and the linewidth of the ⁸⁷Sr signal are highly sensitive to the symmetry and electronic nature of the local environment around the strontium atom. huji.ac.il For strontium acetylacetonate, the coordination of the acetylacetonate ligands creates a specific coordination sphere. Any asymmetry in this environment would lead to a significant broadening of the NMR signal. huji.ac.il Therefore, the characteristics of the ⁸⁷Sr NMR spectrum can offer insights into the symmetry of the complex in solution and the nature of the strontium-oxygen bonds. huji.ac.il Due to the technique's low receptivity, measurements often require high concentrations and long acquisition times. chemlin.org
| Property | Value for ⁸⁷Sr Nucleus |
| Spin (I) | 9/2 |
| Natural Abundance | 7.00% huji.ac.il |
| Gyromagnetic Ratio (γ) | -1.1639376 × 10⁷ rad T⁻¹ s⁻¹ chemlin.org |
| Quadrupole Moment (Q) | +0.305 barn chemlin.org |
| Relative Receptivity (vs ¹H) | 1.90 × 10⁻⁴ huji.ac.il |
Elemental and Compositional Analysis Techniques
These techniques are essential for verifying the elemental makeup of the synthesized compound, ensuring its purity and stoichiometry.
Energy Dispersive X-ray Spectroscopy (EDS/EDAX)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM). The technique works by bombarding the sample with an electron beam, which excites electrons in the sample's atoms. wikipedia.org When these electrons relax to a lower energy state, they emit X-rays that are characteristic of the specific elements present. wikipedia.org
For strontium acetylacetonate, an EDS analysis would be expected to detect the presence of strontium (Sr), oxygen (O), and carbon (C). The spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies for each of these elements. Quantitative analysis can also be performed to determine the atomic and weight percentages of each element, which can then be compared to the theoretical values calculated from the chemical formula of strontium acetylacetonate, [Sr(C₅H₇O₂)₂], to confirm the compound's stoichiometry.
| Element | Symbol | Expected Presence in EDS Spectrum | Theoretical Atomic % | Theoretical Weight % |
| Strontium | Sr | Yes | 3.2% | 30.66% |
| Oxygen | O | Yes | 25.8% | 22.38% |
| Carbon | C | Yes | 32.3% | 42.02% |
| Hydrogen | H | Not Detected | 45.2% | 4.93% |
Note: EDS does not typically detect very light elements like hydrogen. Theoretical percentages are calculated for the anhydrous form, Sr(C₁₀H₁₄O₄).
Microscopy for Morphological and Microstructural Characterization
The morphological and microstructural properties of strontium acetylacetonate, which are crucial for its application in areas such as precursor chemistry for thin-film deposition and nanoparticle synthesis, can be elucidated using advanced microscopy techniques. Scanning Electron Microscopy (SEM) provides insights into the surface topography and particle morphology, while Transmission Electron Microscopy (TEM) offers a deeper look into the nanoscale features.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. For strontium-containing compounds derived from acetylacetonate precursors, SEM analysis is instrumental in determining particle shape, size distribution, and the degree of agglomeration.
In studies where strontium acetylacetonate is used as a precursor for the synthesis of more complex materials, such as strontium-doped perovskites, SEM is employed to characterize the resulting powders and thin films. For instance, in the synthesis of Lanthanum Strontium Cobalt Ferrite (B1171679) (La₀.₈Sr₀.₂CoᵧFe₁₋ᵧO₃₋d) nanopowders, where strontium acetylacetonate is a key starting material, SEM analysis of the final calcined product revealed polycrystalline spherical nanoparticles that exhibited tendencies to form agglomerates. journalcsij.com
While direct SEM studies focusing exclusively on pure strontium acetylacetonate are not extensively detailed in the available literature, the analysis of its derivatives provides indirect evidence of how its properties influence the morphology of the final products. The characteristics of the precursor, including its decomposition behavior and particle size, are known to play a significant role in determining the microstructure of the synthesized materials.
Table 1: Representative SEM Findings for Materials Synthesized Using Strontium Acetylacetonate Precursors
| Synthesized Material | Observed Morphology | Key Findings |
| Lanthanum Strontium Cobalt Ferrite | Polycrystalline spherical nanoparticles | Tendency for agglomeration |
| Strontium Ruthenate | Submicrometer-sized rounded particles and faceted, single-crystalline octahedra | Morphology is controllable by adjusting synthesis parameters such as cooling rate and the use of surfactants. |
Note: This table summarizes findings for materials where strontium acetylacetonate was used as a precursor, as direct SEM analysis of the compound itself is not widely reported.
Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, enabling the characterization of nanoscale features such as crystallite size, lattice fringes, and internal structure.
In the context of materials synthesized from strontium acetylacetonate, TEM is crucial for confirming the nanostructured nature of the products. For nanocrystalline Strontium Ruthenate (SrRuO₃) synthesized using a sol-gel method with strontium acetylacetonate as the strontium source, TEM analysis is essential for characterizing the structure and morphology of the resulting nanoparticles. researchgate.net Such analyses can reveal the crystalline nature and size of the primary nanoparticles within the larger agglomerates observed by SEM.
Detailed TEM studies specifically on strontium acetylacetonate are limited. However, its role as a precursor in forming well-defined nanostructures in more complex oxides underscores the importance of its chemical and physical properties at the nanoscale. The purity and decomposition characteristics of strontium acetylacetonate directly impact the nucleation and growth of the resulting nanocrystals.
X-ray Diffraction (XRD) for Phase Identification and Crystallinity
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material and determining its degree of crystallinity. The diffraction pattern obtained is unique to a specific crystalline structure, acting as a fingerprint for the compound.
For materials prepared using strontium acetylacetonate, XRD is a standard method to confirm the formation of the desired crystalline phase and to ensure phase purity. In the synthesis of Lanthanum Strontium Cobalt Ferrite, XRD studies of the heat-treated precursor mixture (which includes strontium acetylacetonate) confirmed the formation of single-phase nano-sized perovskite powders. journalcsij.com The analysis also revealed how the crystal structure varied (from orthorhombic to rhombohedral) with changes in the composition. journalcsij.com
Similarly, in the synthesis of Strontium Ruthenate, XRD is used to verify the crystallization of the pure SrRuO₃ phase, which is achieved under specific fast-firing conditions of the xerogel derived from strontium acetylacetonate and other precursors. researchgate.net
While a standard powder XRD pattern for strontium acetylacetonate is available for reference, detailed research articles focusing on its crystallographic analysis are not prevalent. The primary application of XRD in the context of this compound is often to verify its absence in the final product, confirming complete decomposition and reaction to form the target oxide material.
Table 2: Representative XRD Findings for Materials Synthesized Using Strontium Acetylacetonate Precursors
| Synthesized Material | Crystal Structure/Phase Identified | Key Findings |
| Lanthanum Strontium Cobalt Ferrite | Orthorhombic and Rhombohedral Perovskite | Single-phase formation confirmed after calcination at 1000°C. Structure varies with cobalt content. journalcsij.com |
| Strontium Ruthenate | Perovskite | Crystallization of pure SrRuO₃ is dependent on the firing conditions of the precursor-derived xerogel. researchgate.net |
Future Research Trajectories and Interdisciplinary Opportunities
Rational Design of Next-Generation Strontium Acetylacetonate (B107027) Precursors with Optimized Characteristics
The rational design of next-generation strontium precursors is critical for advancing technologies like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which are essential in the microelectronics industry for creating thin films. mocvd-precursor-encyclopedia.deascensusspecialties.com The primary challenge in developing effective strontium precursors lies in the large ionic radius of the Sr²⁺ ion (1.27 Å), which necessitates the use of bulky, thermally stable ligands to shield the metal centers and form stable, low-nuclearity complexes. ascensusspecialties.com
Researchers are actively exploring new ligands to enhance the volatility and stability of strontium compounds, moving beyond traditional β-diketonates like acetylacetonate. An ideal precursor for CVD/ALD must have self-limiting reactivity within a specific temperature window, exhibit sufficient volatility at reasonable delivery temperatures, and maintain stability over extended periods. ascensusspecialties.com
Key research directions include:
Ligand Modification: Synthesizing new β-diketonate ligands with tailored steric and electronic properties to improve the volatility and thermal stability of the resulting strontium complexes.
Alternative Ligand Systems: Investigating other ligand classes, such as formamidinates and N,N-dimethylaminodiboranates, which have shown promise in creating some of the most volatile strontium compounds known. ascensusspecialties.comillinois.edunih.govbohrium.com For example, the bis(N,N'-diisopropylformamidinato)strontium (Sr-FMD) dimer has been successfully synthesized as a potential precursor for CVD/ALD processing. ascensusspecialties.com
Heteroleptic Complexes: Creating complexes with a mix of ligands to fine-tune the compound's physical and chemical properties, such as solubility and reactivity.
The table below summarizes some next-generation strontium precursors and their notable characteristics.
| Precursor Class | Example Compound | Key Characteristics | Potential Application |
| Amidinate | Bis(N,N'-di-i-propylformamidinato)strontium dimer (Sr-FMD) | Bulky, thermally stable ligands; forms low-nuclearity complexes. ascensusspecialties.com | CVD/ALD for strontium titanate dielectric materials. ascensusspecialties.com |
| Aminodiboranate | Sr(H₃BNMe₂BH₃)₂(diglyme) | Melts without decomposition; readily sublimed under reduced pressure. illinois.edunih.gov | CVD for strontium-containing thin films. illinois.edunih.gov |
| Aminoalkoxide | [Sr(dadamb)(btsa)]₂ | Dimeric structure with penta-coordinated metal centers. acs.org | Precursor for advanced material synthesis. acs.org |
Expanding the Scope of Material Applications Beyond Traditional Electronic and Magnetic Fields
While strontium-containing materials are well-established in electronics, such as in high-κ dielectrics like strontium titanate, emerging research is unveiling new applications in diverse fields. mocvd-precursor-encyclopedia.deascensusspecialties.com Strontium acetylacetonate, as a soluble organometallic source of strontium, is a valuable precursor for these novel materials. americanelements.com
New and expanding application areas include:
Biomaterials and Tissue Engineering: Strontium is known to promote bone formation while inhibiting bone resorption, making it a valuable element in treating osteoporosis. nih.gov Biomaterials containing strontium, such as strontium-doped calcium phosphates and bioactive glasses, are being developed to repair bone defects and enhance osseointegration. nih.gov The continuous local release of Sr²⁺ from these materials can improve bone mineral density. nih.gov
Dentistry: Strontium compounds are utilized in dental materials for several purposes. Due to its higher density compared to calcium, strontium enhances the radiopacity of restorative materials, making them easier to detect via X-ray. mdpi.com It is also used to alleviate dentin hypersensitivity and has been investigated for its role in the remineralization of tooth enamel. mdpi.com
Catalysis: Acetylacetonates (B15086760) are commonly used in various catalysts and catalytic reagents for organic synthesis. americanelements.com Strontium-based perovskites, such as yttrium-doped strontium titanate, have been explored as catalysts for reforming dodecane, demonstrating performance comparable to commercial catalysts. researchgate.net
Energy and Environmental Applications: Organo-metallic compounds like strontium acetylacetonate are being explored for uses in solar energy and water treatment applications due to their non-aqueous solubility. americanelements.com
Synergistic Research at the Interface of Coordination Chemistry and Materials Science
The synergy between coordination chemistry and materials science is fundamental to creating advanced functional materials. Coordination compounds, which involve the interaction between metal centers and organic ligands, act as a bridge between inorganic and organic chemistry. researchgate.net This interdisciplinary approach allows for the precise design and synthesis of materials with desired properties.
The development of strontium precursors is a prime example of this synergy. By carefully selecting and designing ligands (the realm of coordination chemistry), chemists can create strontium complexes with the specific volatility, stability, and reactivity needed for deposition processes to build thin films and nanostructures (the realm of materials science). acs.orgosti.gov
Key areas of synergistic research include:
Metal-Organic Frameworks (MOFs): The principles of coordination chemistry are central to the design of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netacs.org Research into calcium and strontium complexes with redox-active ligands is paving the way for new MOFs with unique electronic properties. acs.org
Surface Modification: Organometallic chemistry provides tools to chemically modify the surfaces of materials, altering their properties and enabling new functionalities. For instance, the reaction of metal alkoxides with the surface hydroxyl groups of indium tin oxide (ITO) can create a covalently bonded interface, improving the performance of organic light-emitting diodes (OLEDs). princeton.edu
Nanomaterial Synthesis: The decomposition of coordination compounds like strontium acetylacetonate is a common method for producing nanoparticles and thin films. A solvothermal flow synthesis using acetylacetonate precursors has been developed to produce strontium titanate nanoparticles. researchgate.net
Sustainable and Green Chemical Engineering of Strontium Acetylacetonate Processes
The principles of green chemistry and sustainable engineering are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. mdpi.comwiserpub.com This involves designing processes that minimize waste, eliminate hazardous substances, and utilize renewable resources and energy-efficient methods. mdpi.comyoutube.com
Future research in the production of strontium acetylacetonate and related materials will focus on:
Green Synthesis Routes: Developing eco-friendly synthesis methods that avoid toxic solvents and reagents. For example, green synthesis of strontium oxide and strontium nanoparticles has been successfully achieved using plant extracts like Solanum nigrum, piper betle, and Acacia nilotica. orientjchem.orgchemistryjournal.netbibliomed.org These methods are cost-effective and reduce the use of hazardous chemicals. chemistryjournal.net
Alternative Energy Sources: Investigating the use of alternative energy sources like microwaves and ultrasound to drive reactions more efficiently. A sonochemical method has been reported for the synthesis and encapsulation of strontium nanoparticles. researchgate.net
Sustainable Feedstocks and Reductants: Replacing fossil-fuel-based reductants and energy sources with sustainable alternatives. Studies have shown that biofuels like bioethanol can be used for the reduction of strontium sulfate, the primary mineral source of strontium, achieving high conversion rates and reducing CO₂ emissions by 30-50%. mdpi.com
Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
The table below highlights some green approaches applicable to the synthesis of strontium compounds.
| Green Chemistry Principle | Application in Strontium Chemistry | Example |
| Use of Renewable Feedstocks | Plant extracts as reducing and capping agents. orientjchem.orgchemistryjournal.netbibliomed.org | Synthesis of SrO nanoparticles using Solanum nigrum leaf extract. orientjchem.org |
| Benign Solvents | Aqueous synthesis routes. | Synthesis of MOFs in water. uab.cat |
| Energy Efficiency | Use of mechanosynthesis or sonochemistry. researchgate.netvideleaf.com | Mechanosynthesis to produce strontium sulfide (B99878) from strontium sulfate, avoiding high temperatures. videleaf.com |
| Waste Prevention | Using biofuels for reduction processes. mdpi.com | Bioethanol-driven reduction of celestite ore (SrSO₄) to strontium sulfide. mdpi.com |
Q & A
Q. What advanced isotopic and trace-element techniques can complement strontium acetylacetonate-based provenance studies in archaeological materials?
- Multi-isotope analysis : Combine ⁸⁷Sr/⁸⁶Sr ratios with δ¹⁸O or δ¹³C to trace geological origins of Sr-containing artifacts .
- Laser Ablation ICP-MS : Maps Sr distribution in bone or ceramic samples to identify localized enrichment .
- Machine learning : Correlates isotopic databases with geospatial maps to predict Sr source regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
